4-Ethoxy-2-fluorobutanoic acid
Overview
Description
4-Ethoxy-2-fluorobutanoic acid is an organic compound characterized by the presence of an ethoxy group (-OCH₂CH₃) and a fluorine atom on the second carbon of a butanoic acid molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with butanoic acid as the starting material.
Fluorination: The introduction of the fluorine atom can be achieved through a halogen exchange reaction, where a suitable fluorinating agent (e.g., Selectfluor) is used.
Ethylation: The ethoxy group is introduced via an esterification reaction, where butanoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, often using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to this compound derivatives.
Reduction: Reduction can yield 4-ethoxy-2-fluorobutanol or 4-ethoxy-2-fluorobutanal.
Substitution: Substitution reactions can produce various fluorinated esters or amides.
Mechanism of Action
Target of Action
It is known that this compound belongs to the family of carboxylic acids, which are often involved in various biochemical reactions as intermediates. They can donate a proton (H+) from the COOH group, behaving as an acid .
Mode of Action
As a carboxylic acid, it can participate in various chemical reactions, such as esterification and amide formation. The presence of the ethoxy and fluorine groups may influence its reactivity and interaction with other molecules .
Biochemical Pathways
Carboxylic acids play a crucial role in many biochemical pathways, including the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of carboxylic acids can be influenced by factors such as their size, polarity, and the presence of functional groups .
Result of Action
As a carboxylic acid, it may participate in various biochemical reactions, influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-2-fluorobutanoic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment .
Scientific Research Applications
4-Ethoxy-2-fluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Comparison with Similar Compounds
2-Fluorobutanoic acid
3-Fluorobutanoic acid
4-Fluorobutanoic acid
4-Ethoxybutanoic acid
Properties
IUPAC Name |
4-ethoxy-2-fluorobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTQXHIZTAFDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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